

discovery and historical background of 6-hydroxyhexan-2-one

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Compound of Interest

Compound Name: 6-Hydroxyhexan-2-one

Cat. No.: B1596095

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6-Hydroxyhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-hydroxyhexan-2-one** (CAS No. 21856-89-3), a bifunctional organic compound of interest in various scientific domains. The document covers the compound's historical background, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their understanding and utilization of this molecule.

Introduction and Historical Background

6-Hydroxyhexan-2-one, a molecule featuring both a hydroxyl and a ketone functional group, holds a position of interest in synthetic organic chemistry. Its documented scientific history primarily begins with its synthesis, as reported in The Journal of Organic Chemistry in 1970.^[1] While a definitive "discovery" in terms of isolation from a natural source remains elusive in the reviewed literature, this 1970 publication marks a key milestone in the intentional creation and characterization of the compound.

Historically, the study of gamma-hydroxy ketones has been significant in the development of synthetic methodologies. The dual functionality of these molecules allows for a diverse range of

chemical transformations, making them valuable intermediates in the synthesis of more complex chemical structures. **6-Hydroxyhexan-2-one** serves as a classic example of this molecular class, offering reactive sites for both nucleophilic and electrophilic attack.

Its applications have expanded into the flavor and fragrance industry, where it is valued for its sensory properties.^[2] Furthermore, its utility as a building block in the synthesis of polymers and other specialty chemicals continues to be an area of active interest.

Physicochemical Properties

A summary of the key quantitative data for **6-hydroxyhexan-2-one** is presented in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	21856-89-3	[1]
Molecular Formula	C6H12O2	[1][3]
Molecular Weight	116.16 g/mol	[2]
Appearance	Colorless to light yellow liquid	
Density	0.95 g/cm ³	[2]
Boiling Point	227.9 °C at 760 mmHg	[2]
Melting Point	-3.75 °C (estimate)	
Refractive Index	1.4300	
Flash Point	92.2 °C	
Vapor Pressure	0.0147 mmHg at 25°C	

Table 2: Chromatographic and Spectroscopic Data

Property	Value	Source
LogP	0.738	
¹ H NMR	Data available in spectral databases	
¹³ C NMR	Data available in spectral databases	
Mass Spectrum (EI)	Data available in spectral databases	[3]

Synthesis and Experimental Protocols

The synthesis of **6-hydroxyhexan-2-one** has been reported through various methods. The 1970 publication in The Journal of Organic Chemistry provides a foundational method for its preparation. While the full detailed protocol from the original paper is not readily available, a representative experimental workflow for a reaction involving **6-hydroxyhexan-2-one** as a starting material is presented below. This protocol for the synthesis of 6-(4-methoxyphenoxy)hexan-2-one illustrates the handling and reactivity of the hydroxyl group of **6-hydroxyhexan-2-one**.

Experimental Protocol: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one from 6-Hydroxyhexan-2-one

This two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (a chloro group) followed by a Williamson ether synthesis.

Part A: Synthesis of 6-chlorohexan-2-one

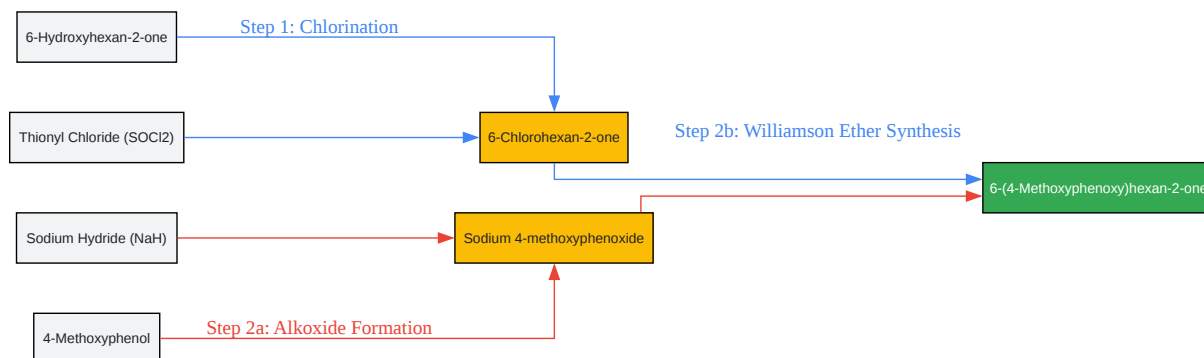
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **6-hydroxyhexan-2-one** (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chlorohexan-2-one.

Part B: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one

- **Alkoxide Formation:** In a separate flask, dissolve 4-methoxyphenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). To this solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas stops.
- **Nucleophilic Substitution:** Cool the solution of the sodium 4-methoxyphenoxide to 0 °C and add the crude 6-chlorohexan-2-one (from Part A) dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
- **Work-up and Purification:** Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for 6-(4-methoxyphenoxy)hexan-2-one from **6-hydroxyhexan-2-one**.

Biological Activity

The biological activities of **6-hydroxyhexan-2-one** are an emerging area of research. To date, specific signaling pathways have not been elucidated; however, some notable interactions have been reported.

- **Enzyme Substrate:** **6-Hydroxyhexan-2-one** has been identified as a substrate for the enzyme transketolase.[4] Transketolase is a key enzyme in the pentose phosphate pathway, and its ability to act on non-biological substrates is of interest in biocatalysis and synthetic biology.
- **Antimicrobial Activity:** Preliminary studies have suggested that **6-hydroxyhexan-2-one** may possess antimicrobial properties.[4] However, the spectrum of activity and the mechanism of action require further investigation.

At present, there is no substantial evidence to suggest its direct involvement in specific signaling pathways in mammalian systems.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **6-hydroxyhexan-2-one** is classified with the following hazards:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Hydroxyhexan-2-one is a versatile bifunctional molecule with a documented history in organic synthesis and potential applications in other fields. This guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and an overview of its biological activities. As research continues, a deeper understanding of its biological roles and potential for drug development may emerge, making it a compound of continued interest for the scientific community.

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- To cite this document: BenchChem. [discovery and historical background of 6-hydroxyhexan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596095#discovery-and-historical-background-of-6-hydroxyhexan-2-one]

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